[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353987-19-5
VCID: VC8234324
InChI: InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11,16H2,1-4H3
SMILES: CCN(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.: 1353987-19-5

Cat. No.: VC8234324

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester - 1353987-19-5

Specification

CAS No. 1353987-19-5
Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11,16H2,1-4H3
Standard InChI Key SMOIGOVICNSBOJ-UHFFFAOYSA-N
SMILES CCN(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Molecular Characteristics

The compound’s molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol. Its IUPAC name, tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate, reflects the tert-butyl carbamate group attached to a piperidine ring substituted at the 3-position with a 2-aminoacetyl moiety. Key structural features include:

  • A piperidine ring providing conformational rigidity.

  • A tert-butyl carbamate (Boc) group offering steric protection for the amine.

  • A 2-aminoacetyl substituent enabling hydrogen bonding and nucleophilic reactivity.

PropertyValue/Description
CAS Number1353987-19-5
Molecular FormulaC₁₅H₂₉N₃O₃
Molecular Weight299.41 g/mol
IUPAC Nametert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate
Key Functional GroupsCarbamate, piperidine, amide, amine

The Boc group enhances stability during synthetic processes, while the aminoacetyl side chain facilitates interactions with biological targets.

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

Synthesis typically involves sequential protection, amidation, and carbamation reactions:

  • Piperidine Functionalization: The piperidine nitrogen is Boc-protected using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in dichloromethane).

  • Side Chain Introduction: A 2-aminoacetyl group is introduced via nucleophilic acyl substitution, employing bromoacetyl bromide or similar reagents.

  • Carbamate Formation: Ethyl carbamate is installed through reaction with ethyl chloroformate, followed by purification via flash chromatography.

Optimization Challenges:

  • Yield Enhancement: Reaction temperatures >40°C risk Boc group cleavage, necessitating strict thermal control.

  • Stereochemical Control: Racemization at the piperidine 3-position is mitigated using chiral auxiliaries or asymmetric catalysis.

Biological Activity and Mechanistic Insights

Receptor Modulation

Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) and dopamine receptors, due to structural similarity to known ligands. The aminoacetyl group may stabilize receptor-ligand interactions via hydrogen bonding with aspartate residues.

Applications in Medicinal Chemistry

Intermediate in Drug Development

As a Boc-protected amine, this compound serves as a precursor in synthesizing:

  • CNS-Targeting Agents: Piperidine derivatives are explored for antipsychotic and antidepressant activity.

  • Protease Inhibitors: Carbamates are pivotal in designing antiviral and anticancer therapeutics.

Case Study: Analogues with 4-position substitutions show 3-fold higher AChE inhibition than the 3-ylmethyl variant, highlighting the impact of regiochemistry on bioactivity.

Comparative Analysis with Structural Analogues

CompoundSubstitution PositionBioactivity (IC₅₀)Key Application
3-ylmethyl (Target Compound)Piperidine-345 μM (AChE)CNS drug intermediates
[2-ylmethyl Derivative]Piperidine-228 μM (AChE)Neuroprotective agents
4-ylmethyl AnaloguesPiperidine-415 μM (AChE)Anticancer candidates

The 3-ylmethyl derivative’s reduced enzymatic inhibition compared to 2- and 4-position isomers underscores the role of steric accessibility in target engagement.

Future Research Directions

  • Metabolic Profiling: Investigate hepatic clearance pathways to optimize pharmacokinetics.

  • Targeted Delivery Systems: Develop nanoparticle formulations to enhance blood-brain barrier penetration.

  • Toxicological Screening: Assess genotoxicity and off-target effects in primary cell models.

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